Methyl 11-(4-iodophenoxy)undecanoate
Description
Methyl 11-(4-iodophenoxy)undecanoate is a fatty acid derivative characterized by an 11-carbon undecanoate backbone esterified with a methyl group and substituted at the terminal position with a 4-iodophenoxy moiety. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogs like Methyl 11-(4-phenylphenoxy)undecanoate (38% yield via phenol alkylation and esterification) .
Properties
CAS No. |
372163-16-1 |
|---|---|
Molecular Formula |
C18H27IO3 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
methyl 11-(4-iodophenoxy)undecanoate |
InChI |
InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3 |
InChI Key |
LANDTEFPLCDRTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent effects on molecular weight, synthesis yield, and applications:
Key Observations:
- Substituent Impact on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Methyl 11-(4-phenylphenoxy)undecanoate is ~50 g/mol lighter).
- Synthesis Yields : Yields vary widely; for example, dibromovinyl-substituted derivatives achieve 58% yields via Pd-catalyzed couplings , while biphenyl derivatives require multiple steps with moderate yields (38%) .
- Applications : Iodinated derivatives are prioritized in imaging and SAMs due to iodine’s radiopacity and electron density. Sulfonyl and phosphonyl groups enhance hydrophilicity and metal-binding capacity, respectively .
Reactivity and Functionalization
- Iodine vs. Bromine: The 4-iodophenoxy group undergoes slower nucleophilic substitution than brominated analogs (e.g., Methyl 11-(4-bromophenoxy)undecanoate) but offers better stability in radical reactions .
- Sulfonyl vs. Phenoxy: Sulfonyl groups increase acidity (pKa ~1.5 for -SO₂Ph vs. ~10 for -OPh), enabling pH-responsive applications .
- Epoxide Reactivity: The oxirane ring in Methyl 11-(3-pentyl-2-oxiranyl)undecanoate allows ring-opening reactions for bioconjugation, a feature absent in iodophenoxy derivatives .
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